molecular formula C22H32O3 B104897 17beta-Hydroxy-5alpha-androst-1-en-3-one propionate CAS No. 16134-78-4

17beta-Hydroxy-5alpha-androst-1-en-3-one propionate

Cat. No. B104897
CAS RN: 16134-78-4
M. Wt: 344.5 g/mol
InChI Key: YGMDGLJSAVHRSV-GRPBBMKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-5alpha-androst-1-en-3-one propionate, also known as testosterone propionate, is a synthetic androgenic-anabolic steroid commonly used in scientific research. It is a form of testosterone that has been modified to increase its potency and duration of action. Testosterone propionate is widely used in the field of endocrinology, physiology, and pharmacology due to its ability to mimic the effects of natural testosterone.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Efficient Synthesis : A prodrug of 1-testosterone, 5alpha-Androst-1-ene-3,17-dione, was synthesized from 17beta-Acetoxy-5alpha-androstan-3-one in four steps, demonstrating a high yield and purity method for producing this compound (Zhang & Qiu, 2006).

  • Microbial Transformation : The fungus Beauveria bassiana was used to transform androst-4-ene-3,17-dione, resulting in various hydroxylated and reduced metabolites, indicating potential biocatalyst applications (Xiong et al., 2006).

Biological and Pharmacological Studies

  • Anabolic/Androgenic Evaluation : Novel 9alpha-fluorosteroids were synthesized and evaluated, with some showing higher anabolic activity. This indicates potential applications in developing new steroids with specific properties (Reyes-Moreno et al., 2009).

  • Aromatase Inhibition : Compounds like 4beta,19-dihydroxyandrost-5-en-17-one were synthesized as potential aromatase inhibitors, highlighting applications in managing hormone-sensitive conditions (Numazawa et al., 2002).

Environmental and Nutritional Aspects

  • Presence in Food Supply : 5alpha-Androst-1-ene-3beta,17beta-diol was detected in pig fat, suggesting a natural occurrence of these compounds in the food supply, which could have implications for nutrition and supplement industries (McGregor & Erickson, 2003).

Steroid Metabolism in Invertebrates

  • Invertebrate Androgen Metabolism : A study on androgen metabolism in various invertebrate species found that androstenedione and testosterone were metabolized differently across species, offering insights into the diversity of steroid metabolism in different organisms (Janer et al., 2005).

properties

CAS RN

16134-78-4

Product Name

17beta-Hydroxy-5alpha-androst-1-en-3-one propionate

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

YGMDGLJSAVHRSV-GRPBBMKTSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Other CAS RN

16134-78-4

synonyms

5-.alpha.-Androst-1-en-3-one,17-.beta.-ol, propionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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